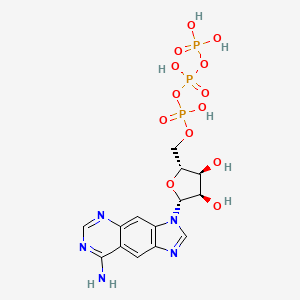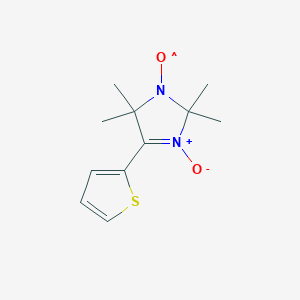
Phenallymal
Descripción general
Descripción
Fenalmal, también conocido como ácido 5-alil-5-fenilbarbiturico, es un derivado del barbitúrico con propiedades sedantes e hipnóticas. Se clasifica químicamente como un derivado del ácido barbiturico y se ha utilizado en el pasado por sus efectos depresores del sistema nervioso central. El compuesto es conocido por su estructura cristalina y sabor amargo .
Aplicaciones Científicas De Investigación
Fenalmal se ha estudiado por sus aplicaciones en diversos campos:
Química: Como derivado del barbitúrico, el fenalmal sirve como un compuesto modelo para estudiar las propiedades químicas y las reacciones de los barbitúricos.
Biología: La investigación ha explorado los efectos del fenalmal en los sistemas biológicos, particularmente sus interacciones con los receptores de neurotransmisores y su impacto en la actividad neuronal.
Medicina: Históricamente, el fenalmal se usó como un agente sedante e hipnótico. Se han estudiado sus efectos farmacológicos para comprender sus posibles aplicaciones terapéuticas y efectos secundarios.
Safety and Hazards
Direcciones Futuras
There is little evidence that Phenallymal is currently being manufactured or sold . The Committee found that there was insufficient evidence that this compound is being, or is likely to be, abused so as to constitute a public health and social problem warranting the placing of the substance under international control . The degree of public health and social problems associated with the drug was found to be low as was its therapeutic usefulness . In the light of this assessment, the Committee recommended against scheduling of the drug .
Métodos De Preparación
Fenalmal se puede sintetizar utilizando métodos similares a los empleados para el fenobarbitalLa reacción típicamente requiere condiciones ácidas o básicas y temperaturas elevadas para facilitar la formación del anillo del ácido barbiturico .
Análisis De Reacciones Químicas
Fenalmal se somete a diversas reacciones químicas, entre ellas:
Oxidación: Fenalmal se puede oxidar para formar ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el fenalmal en sus formas reducidas, lo que puede alterar sus propiedades farmacológicas.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en las posiciones alilo y fenilo, lo que lleva a la formación de varios derivados.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y agentes halogenantes para reacciones de sustitución. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .
Mecanismo De Acción
Fenalmal ejerce sus efectos principalmente a través de su interacción con los receptores del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Al aumentar los efectos inhibitorios del GABA, el fenalmal induce sedación e hipnosis. El compuesto se une al complejo del receptor GABA, aumentando la duración de la apertura del canal de iones cloruro y conduciendo a la hiperpolarización de las membranas neuronales. Esta acción reduce la excitabilidad neuronal y produce un efecto calmante .
Comparación Con Compuestos Similares
Fenalmal es similar a otros barbitúricos como el fenobarbital y el pentobarbital. Es único en su estructura química específica, que incluye ambos grupos fenilo y alilo. Esta diferencia estructural puede influir en sus propiedades farmacocinéticas y farmacodinámicas.
Compuestos similares
Fenobarbital: Otro barbitúrico con propiedades sedantes y anticonvulsivas.
Pentobarbital: Conocido por su uso como agente sedante y anestésico.
Seconal: Utilizado por sus efectos sedantes de acción corta.
La combinación única de grupos fenilo y alilo de Fenalmal lo distingue de estos compuestos, lo que puede afectar su potencia, duración de acción y perfil de efectos secundarios .
Propiedades
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-bromo-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1218922.png)





![[2-(Hexan-2-yl)-2-(11-methoxy-11-oxoundecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B1218933.png)
